2-(2-Bromo-5-pyrimidinyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-5-pyrimidinyl)-2-propanol: is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a bromine atom attached to the pyrimidine ring and a hydroxyl group attached to the propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-pyrimidinyl)-2-propanol typically involves the bromination of a pyrimidine derivative followed by the introduction of the propanol group. One common method involves the reaction of 2-bromo-5-pyrimidine with a suitable propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-pyrimidinyl)-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-(2-Bromo-5-pyrimidinyl)-2-propanone, while substitution of the bromine atom with an amino group may yield 2-(2-Amino-5-pyrimidinyl)-2-propanol .
Scientific Research Applications
2-(2-Bromo-5-pyrimidinyl)-2-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological processes involving pyrimidine derivatives.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-pyrimidinyl)-2-propanol involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-bromopyrimidine: Similar in structure but with an amino group instead of a hydroxyl group.
(2-Bromo-5-pyrimidinyl)methanamine: Contains a methanamine group instead of a propanol group.
Uniqueness
2-(2-Bromo-5-pyrimidinyl)-2-propanol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9BrN2O |
---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-(2-bromopyrimidin-5-yl)propan-2-ol |
InChI |
InChI=1S/C7H9BrN2O/c1-7(2,11)5-3-9-6(8)10-4-5/h3-4,11H,1-2H3 |
InChI Key |
RRTJAVWEOHVMMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=C(N=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.